molecular formula C4H5N3O3 B1310925 (4-nitro-1H-pyrazol-1-yl)methanol CAS No. 1001518-99-5

(4-nitro-1H-pyrazol-1-yl)methanol

Cat. No. B1310925
M. Wt: 143.1 g/mol
InChI Key: PTLSNHXQTWDNMZ-UHFFFAOYSA-N
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Description

“(4-nitro-1H-pyrazol-1-yl)methanol” is a chemical compound with the molecular formula C4H5N3O3 . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . Pyrazoles and their derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been the subject of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds . One example of a synthesis method involves the reaction of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with substituted benzaldehydes in methanol .


Molecular Structure Analysis

The molecular structure of “(4-nitro-1H-pyrazol-1-yl)methanol” consists of a pyrazole ring with a nitro group at the 4-position and a methanol group attached to the pyrazole nitrogen .


Chemical Reactions Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

  • “(4-nitro-1H-pyrazol-1-yl)methanol” is a product used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques. The compound has a molecular weight of 143.10 and a molecular formula of C4H5N3O3 .

  • Pyrazolo[3,4-b]pyridines, a group of compounds that includes “(4-nitro-1H-pyrazol-1-yl)methanol”, have been the subject of extensive research due to their close similarity with the purine bases adenine and guanine . These compounds have been synthesized from both preformed pyrazole or pyridine .

  • Biomedical Applications : There is a method called the layer-by-layer (LbL) coating method, which is performed at room temperature in an aqueous medium. This method is based on the alternating deposition of macromolecules and allows the functionalization of surfaces with proteins . While “(4-nitro-1H-pyrazol-1-yl)methanol” itself may not be directly used in this process, it’s possible that similar compounds could be used in such protein-based applications.

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are closely related to “(4-nitro-1H-pyrazol-1-yl)methanol”, and the methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Future Directions

Pyrazoles and their derivatives continue to attract the attention of researchers due to their diverse biological activities and potential therapeutic applications . Future research will likely focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of pyrazole derivatives for specific applications .

properties

IUPAC Name

(4-nitropyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-3-6-2-4(1-5-6)7(9)10/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLSNHXQTWDNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305929
Record name 4-Nitro-1H-pyrazole-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-nitro-1H-pyrazol-1-yl)methanol

CAS RN

1001518-99-5
Record name 4-Nitro-1H-pyrazole-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001518-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrazole-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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